Ethanone, 1-(1,3-benzodioxol-5-yl)-2-chloro-
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Overview
Description
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-chloro- is an organic compound that features a benzodioxole ring attached to an ethanone moiety with a chlorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1,3-benzodioxol-5-yl)-2-chloro- typically involves the chlorination of 1-(1,3-benzodioxol-5-yl)ethanone. This can be achieved through the use of reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in aprotic solvents.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-chloro- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1,3-benzodioxol-5-yl)-2-chloro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)ethanone: Lacks the chlorine atom, resulting in different reactivity and applications.
1-(1,3-Benzodioxol-5-yl)-2-nitroethanone: Contains a nitro group instead of a chlorine atom, leading to distinct chemical properties and uses.
1-(1,3-Benzodioxol-5-yl)-2-aminopropane: Features an amino group, which significantly alters its biological activity and applications.
Uniqueness
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-chloro- is unique due to the presence of the chlorine atom, which imparts specific reactivity and potential for diverse chemical transformations. This uniqueness makes it valuable for various synthetic and research applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFOLSYNIOADPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446049 |
Source
|
Record name | Ethanone, 1-(1,3-benzodioxol-5-yl)-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83070-15-9 |
Source
|
Record name | Ethanone, 1-(1,3-benzodioxol-5-yl)-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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